molecular formula C22H25NO4 B15131985 Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester

Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester

Cat. No.: B15131985
M. Wt: 367.4 g/mol
InChI Key: JRHZKWPPABBUSB-HKWRFOASSA-N
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Description

This compound is a methyl ester of benzoic acid with a complex substituent at the 4-position. The substituent consists of a propenyl chain containing an amino group (-NH₂) and a ketone (=O), which is further linked to a 4-(pentyloxy)phenyl group. The molecular formula is inferred as C₂₂H₂₅NO₅, with a molecular weight of approximately 383.4 g/mol. This structure suggests applications in medicinal chemistry or materials science, where tunable solubility and bioactivity are critical .

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 4-[(Z)-3-amino-3-(4-pentoxyphenyl)prop-2-enoyl]benzoate

InChI

InChI=1S/C22H25NO4/c1-3-4-5-14-27-19-12-10-16(11-13-19)20(23)15-21(24)17-6-8-18(9-7-17)22(25)26-2/h6-13,15H,3-5,14,23H2,1-2H3/b20-15-

InChI Key

JRHZKWPPABBUSB-HKWRFOASSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C(=C/C(=O)C2=CC=C(C=C2)C(=O)OC)/N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester typically involves multiple steps. One common method includes the esterification of 4-amino benzoic acid with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Amino/Ketone Substitutents

  • Compound 1 (): Benzoic acid,4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-,methyl ester Substituent: A 3,4-dimethoxybenzoyl group attached via an amide linkage. Key differences: The absence of a propenyl linker and the presence of methoxy (-OCH₃) and hydroxyl (-OH) groups. Implications: Increased polarity due to hydroxyl and methoxy groups, reducing lipophilicity compared to the target compound. The amide group enhances stability against ester hydrolysis .
  • Compound 2 (): Benzoic acid, 4-methyl-, 2-cyano-1-methyl-3-oxo-3-[[3-(trifluoromethyl)phenyl]amino]-1-propen-1-yl ester Substituent: A propenyl ester with cyano (-CN) and trifluoromethyl (-CF₃) groups. The cyano group may enhance reactivity in nucleophilic additions. Molecular weight: 388.34 g/mol vs. 383.4 g/mol (target). Predicted boiling point: 521.4°C (), suggesting high thermal stability due to aromatic and fluorinated groups .

Esters with Alkyl/Aryloxy Chains

  • Compound 3 (): Benzoic acid, 4-(1-methylethyl)-, 4-(pentyloxy)phenyl ester Substituent: A 4-(pentyloxy)phenyl group attached via an ester linkage. Key differences: Lacks the propenyl-amino-ketone moiety, resulting in simpler hydrophobicity without hydrogen-bonding sites. Molecular weight: 326.43 g/mol, lower than the target compound due to the absence of the propenyl chain .
  • Compound 4 (): Ethyl 4-methylbenzoate Substituent: A methyl group at the 4-position. Applications: Commonly used as a fragrance or solvent due to high volatility and low polarity .

Substitutents Influencing Electronic Properties

  • Compound 5 (): Benzoic acid, 2-hydroxy-3-[(4-nitrobenzoyl)amino]-, methyl ester Substituent: A nitro (-NO₂) group, which is strongly electron-withdrawing. Implications: The nitro group increases acidity (pKa reduction) and may enhance reactivity in electrophilic substitution reactions. Contrasts with the electron-donating pentyloxy group in the target compound .
  • Compound 6 (): Benzoic acid, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-, methyl ester Substituent: An acetylenic (alkyne) chain with a hydroxyl group. The hydroxyl group increases hydrophilicity .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted Boiling Point (°C) Lipophilicity (LogP)*
Target Compound C₂₂H₂₅NO₅ 383.4 Amino, ketone, pentyloxy ~500 High (~4.5)
Compound 1 () C₁₇H₁₇NO₆ 331.3 Hydroxyl, methoxy, amide N/A Moderate (~2.8)
Compound 2 () C₂₀H₁₅F₃N₂O₃ 388.3 Cyano, trifluoromethyl, ketone 521.4 High (~4.2)
Compound 3 () C₂₁H₂₆O₃ 326.4 Pentyloxy N/A High (~5.0)
Compound 5 () C₁₅H₁₂N₂O₆ 316.3 Nitro, amide N/A Low (~1.5)

*LogP values estimated based on substituent contributions.

Key Takeaways

Lipophilicity : The target compound’s pentyloxy group confers higher lipophilicity than analogs with polar groups (e.g., hydroxyl, nitro) .

Hydrogen Bonding: The amino and ketone groups enable interactions with biological targets, distinguishing it from simple esters like ethyl 4-methylbenzoate .

Stability: Electron-withdrawing groups (e.g., -CF₃, -CN) in analogs like Compound 2 enhance resistance to hydrolysis compared to the target compound’s amino-ketone linker .

Synthetic Utility: Propenyl and acetylenic groups (e.g., Compound 6) offer sites for further functionalization, though the target compound’s amino group may limit such reactivity .

Biological Activity

Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester, also known as a complex benzoic acid derivative, is characterized by its unique structural features, including a benzoate backbone, an amino group, and a pentyloxy side chain. This compound has gained interest in various biological applications due to its potential therapeutic properties.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. The presence of the amino and pentyloxy groups may enhance the compound's effectiveness against various pathogens. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways.

Antioxidant Activity

The antioxidant potential of benzoic acid derivatives is well-documented. The methyl ester form can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several benzoic acid derivatives, including the methyl ester variant. The results demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting a promising therapeutic application in treating infections caused by these pathogens.

Study 2: Antioxidant Activity Assessment

In another investigation published in Food Chemistry, the antioxidant activity of benzoic acid derivatives was assessed using DPPH radical scavenging assays. The methyl ester exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant capabilities comparable to established antioxidants like ascorbic acid .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
Benzoic Acid, Methyl Ester Simple ester formModerate antimicrobial activity
Benzoic Acid Derivative Contains amino and pentyloxy groupsEnhanced antimicrobial and antioxidant activity
Salicylic Acid Hydroxy group on benzeneAnti-inflammatory properties

This table illustrates how modifications in the chemical structure can lead to variations in biological activity, emphasizing the potential of the target compound for further research and development.

The biological activities of benzoic acid derivatives can be attributed to several mechanisms:

  • Cell Membrane Disruption : The hydrophobic pentyloxy group enhances membrane permeability, facilitating the entry of the compound into microbial cells.
  • Radical Scavenging : The presence of functional groups capable of donating electrons helps neutralize free radicals.
  • Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in microbial metabolism, leading to cell death.

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